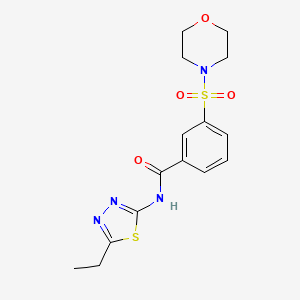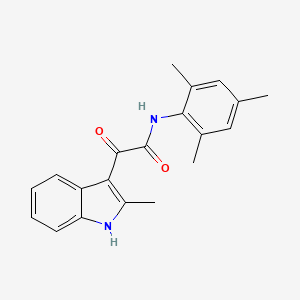![molecular formula C16H21N3O4S B2404178 N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide CAS No. 1105246-48-7](/img/structure/B2404178.png)
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide, also known as CPOT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CPOT has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Chemical Properties
Thiazolidine derivatives are synthesized through various chemical reactions, involving intermediates like acetophenones and thiourea, leading to compounds with significant antiallergy activity (Hargrave et al., 1983). These synthetic pathways offer insights into the development of new chemical entities with potential therapeutic applications. Further research into cyclocondensation reactions utilizing enamides and oxalyl chloride has led to the creation of heterocyclic assemblies with varying yields, highlighting the versatility of thiazolidine cores in chemical synthesis (Obydennov et al., 2017).
Molecular Interactions and Stability
The study of molecular interactions, such as the CH⋯π interaction-mediated stabilization, provides valuable information on the structural and functional roles of thiazolidine derivatives in biological systems. Research on ascidiacyclamide, a cyclic peptide incorporating thiazolidine, suggests that CH⋯π interactions contribute to the stabilization of molecular structures, influencing their biological activities (Asano et al., 2023).
Therapeutic Potentials and Biological Activities
Thiazolidine derivatives have been explored for their therapeutic potentials, including anticancer activities. Design and synthesis of specific thiazolidine-based compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021). Additionally, studies on regioselectivity, tautomerism, and the synthesis of novel heterocycles from acylthiosemicarbazides highlight the chemical diversity and biological relevance of thiazolidine-containing compounds (Tomaščiková et al., 2008).
properties
IUPAC Name |
N-cyclopentyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c20-15(17-12-5-1-2-6-12)16(21)18-13-7-3-8-14(11-13)19-9-4-10-24(19,22)23/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATICJYROTXLHGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2404098.png)
![2,4-difluoro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404100.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butanedione](/img/structure/B2404106.png)



![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)